![molecular formula C13H7Cl2IN2 B13661183 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to the imidazo[1,2-a]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone under microwave irradiation . The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 10 minutes). The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up using industrial microwave reactors, and the reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to replace the iodine atom with various aryl or alkyl groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although specific conditions may vary.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer agents.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the modifications made to the compound’s structure.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Phenylpyridine Derivatives: These compounds have a pyridine ring substituted with phenyl groups and exhibit similar biological activities.
Uniqueness
2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both dichlorophenyl and iodine substituents, which confer distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential as a scaffold for drug development highlight its versatility and importance in scientific research.
属性
分子式 |
C13H7Cl2IN2 |
|---|---|
分子量 |
389.01 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2IN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H |
InChI 键 |
KQRPOYRSHWFKDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)I)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)
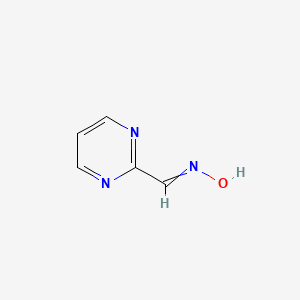
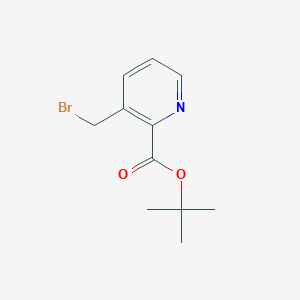
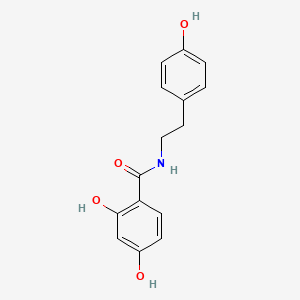
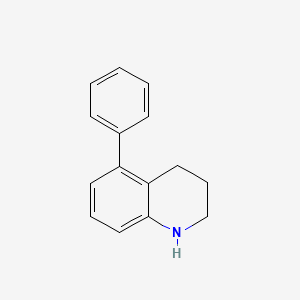
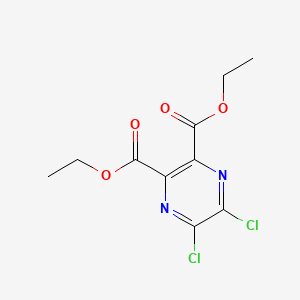
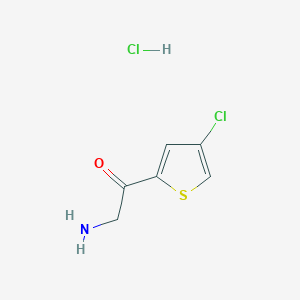
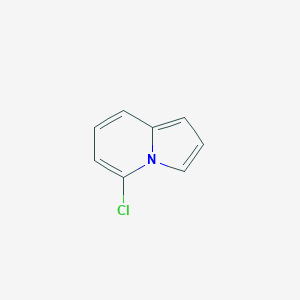
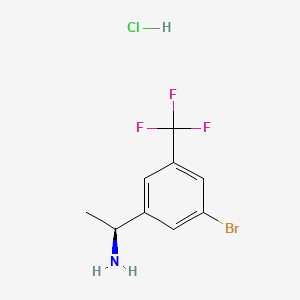
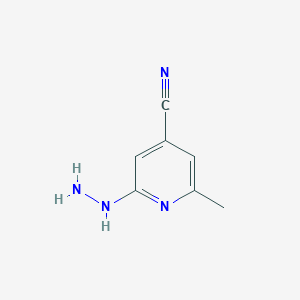

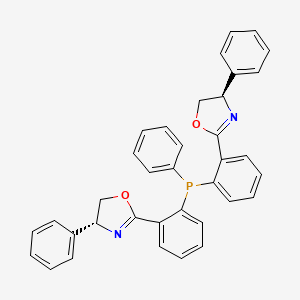
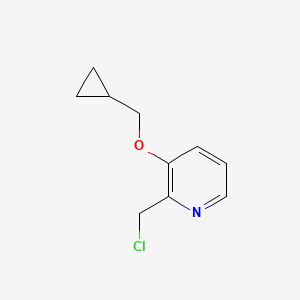
![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)
